2'-(Allyloxy)acetophenone
Overview
Description
2’-(Allyloxy)acetophenone is a chemical compound with the molecular formula C11H12O2 . It has a molecular weight of 176.21 g/mol and an exact mass of 176.08373 g/mol .
Molecular Structure Analysis
The InChI string for 2’-(Allyloxy)acetophenone isInChI=1S/C11H12O2/c1-3-8-13-11-7-5-4-6-10 (11)9 (2)12/h3-7H,1,8H2,2H3
. This indicates the presence of 11 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms in the molecule . Chemical Reactions Analysis
While specific chemical reactions involving 2’-(Allyloxy)acetophenone are not detailed in the search results, acetophenone derivatives have been involved in various chemical reactions. For instance, the α-bromination reaction of acetophenone derivatives has been explored .Scientific Research Applications
Synthesis and Structural Studies
2'-(Allyloxy)acetophenone has been utilized in various synthesis and structural studies. It is an intermediate in the synthesis of complex organic compounds. For example, Wu Mei (2010) used a derivative of acetophenone in the synthesis of 2-Cyclopropyl-1-(4'-chloro)acetophenone, an intermediate for Cyproconazole, via Grignard reaction, oxidation, and Simmons-Smith reaction (Wu Mei, 2010). Seth et al. (2009) synthesized and characterized two ortho-hydroxy acetophenones, providing valuable insights into their molecular geometries and electronic structure (Seth, Hazra, Mukherjee, & Kar, 2009).
Green Chemistry Applications
In the field of green chemistry, G. Yadav and A. V. Joshi (2002) explored a green route for the acylation of resorcinol with acetic acid, highlighting the role of acetophenone derivatives in environmentally friendly synthetic processes (Yadav & Joshi, 2002).
Catalysis and Chemical Transformations
Acetophenone derivatives, including this compound, are significant in catalytic processes and chemical transformations. Xu Nan-ping (2011) discussed the hydrogen transfer reaction of acetophenone with iso-propanol catalyzed by a ruthenium complex, demonstrating the versatility of acetophenone derivatives in catalysis (Xu Nan-ping, 2011).
Electrochemical Applications
L. Zhang et al. (2008) studied the electrocarboxylation of acetophenone with CO2, which is relevant for applications in electrochemistry and synthetic chemistry (Zhang, Xiao, Niu, Luo, & Jiaxing, 2008).
Pharmaceutical and Organic Chemistry
In pharmaceutical and organic chemistry research, acetophenone derivatives are used as intermediates. Singh et al. (2005) demonstrated the efficient microwave-assisted intramolecular 1,3-dipolar cycloadditions of oximes and N-methylnitrones derived from o-alkenylmethoxy-acetophenones, revealing the potential of these compounds in the development of novel cycloadducts (Singh, Ishar, Singh, & Singh, 2005).
properties
IUPAC Name |
1-(2-prop-2-enoxyphenyl)ethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-3-8-13-11-7-5-4-6-10(11)9(2)12/h3-7H,1,8H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRGLCZRSCMXSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40305884 | |
Record name | 2'-allyloxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40305884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
53327-14-3 | |
Record name | NSC172510 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172510 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2'-allyloxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40305884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.